![molecular formula C11H19NO3 B3001537 Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate CAS No. 2408972-72-3](/img/structure/B3001537.png)
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their unique structures featuring two or more rings that share a single atom. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-component reactions (MCRs) and catalytic processes. For instance, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives is achieved through a one-pot MCR catalyzed by Et3N, starting from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Another synthesis route for a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, involves a four-step process including ketalisation, hydroformylation, and ring transformation through catalytic reactions . These methods highlight the complexity and creativity in synthesizing spirocyclic compounds.
Molecular Structure Analysis
Spirocyclic compounds like those mentioned in the papers have intricate molecular structures characterized by the presence of multiple rings and functional groups. The regioselective 1,3-dipolar cycloaddition used to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates results in a mixture of diastereoisomers, indicating the stereochemical complexity of these molecules . The Prins cascade cyclization process is another example of a synthetic method that leads to the formation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the ability to create diverse spirocyclic frameworks .
Chemical Reactions Analysis
The chemical reactivity of spirocyclic compounds is influenced by their functional groups and the strain of the spirocyclic system. In the case of the trifluoromethylated spirocyclic compounds, treatment with SOCl2/pyridine in CH3CN solvent leads to dehydration products, demonstrating the potential for further chemical transformations . The Prins cascade cyclization is another reaction that exemplifies the chemical reactivity of spirocyclic compounds, allowing for the synthesis of complex molecules from simpler precursors .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate are not directly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. The presence of various functional groups such as carboxylates, hydroxyls, and others can influence the solubility, boiling and melting points, and stability of these compounds. The stereochemistry and ring tension can also affect their reactivity and interactions with biological targets, which is particularly relevant for their potential use in medicinal chemistry .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis Techniques : Spiroaminals like Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate have been a target for chemical synthesis due to their novel skeletons and potential biological activities. Different strategies for synthesizing these compounds have been developed, highlighting their significance in synthetic chemistry (Sinibaldi & Canet, 2008).
Structural Analysis : Studies on related spiro lactam-lactones have shown distinct conformations in their molecular structures. Such analyses contribute to understanding the properties of spiro compounds, including Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate (Zukerman-Schpector et al., 1999).
Biomedical Research
Development of Antibacterial Agents : Research into derivatives of 1-oxa-9-azaspiro[5.5]undecane, a related compound, for creating new antibacterial agents has been conducted. This indicates the potential biomedical applications of spiro compounds in treating bacterial infections (Lukin et al., 2022).
Pharmacological Evaluation : Although focusing on different spiro compounds, studies have evaluated the antihypertensive properties of certain spiroaminals, suggesting a possible avenue for the exploration of the therapeutic potential of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate in similar contexts (Clark et al., 1983).
Materials Science
- Polymer Synthesis : Spiro compounds, including analogs of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate, have been used in the synthesis of polymers. For instance, specific spiroacetals were used in condensation polymerizations, suggesting potential applications in materials science (Pryde et al., 1962).
properties
IUPAC Name |
methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVSPYZOURIRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCOCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.